molecular formula C44H62O18 B114825 Hancoside A CAS No. 145701-08-2

Hancoside A

Cat. No.: B114825
CAS No.: 145701-08-2
M. Wt: 879 g/mol
InChI Key: SDTRDZCVVFORLC-HASDMLKASA-N
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Description

Hancoside A is a C21 steroidal glycoside first isolated from the dried roots of Cynanchum hancockianum (华北白前) . Its molecular formula is C₄₄H₆₂O₁₈, with a molecular weight of 878.97 g/mol. The compound is characterized as a white powder with a melting point of 185–187°C (methanol) and an optical rotation of [α]D²⁷ = −12.3° (dioxocyclohexane) .

Structurally, this compound consists of a steroidal aglycone core linked to oligosaccharide moieties. Its aglycone, hancogenin B, is a modified C21 steroid backbone, while the glycosidic chain includes multiple sugar units, contributing to its hydrophilicity and bioactivity .

Properties

CAS No.

145701-08-2

Molecular Formula

C44H62O18

Molecular Weight

879 g/mol

IUPAC Name

[(2R,3S,4S,5R,6S)-6-[(2R,3R,4S,5S,6R)-2-[[(3S,8R,9S,10R,13R,14S,15R,17S)-17-acetyl-14,15-dihydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl (E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoate

InChI

InChI=1S/C44H62O18/c1-20(46)26-17-31(47)44(55)25-8-7-22-16-23(10-12-42(22,2)24(25)11-13-43(26,44)3)59-41-39(37(53)34(50)29(18-45)60-41)62-40-38(54)36(52)35(51)30(61-40)19-58-32(48)9-6-21-14-27(56-4)33(49)28(15-21)57-5/h6-7,9,14-15,23-26,29-31,34-41,45,47,49-55H,8,10-13,16-19H2,1-5H3/b9-6+/t23-,24-,25+,26+,29+,30+,31+,34+,35+,36-,37-,38+,39+,40-,41+,42-,43+,44+/m0/s1

InChI Key

SDTRDZCVVFORLC-HASDMLKASA-N

SMILES

CC(=O)C1CC(C2(C1(CCC3C2CC=C4C3(CCC(C4)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)COC(=O)C=CC7=CC(=C(C(=C7)OC)O)OC)O)O)O)C)C)O)O

Isomeric SMILES

CC(=O)[C@H]1C[C@H]([C@]2([C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)COC(=O)/C=C/C7=CC(=C(C(=C7)OC)O)OC)O)O)O)C)C)O)O

Canonical SMILES

CC(=O)C1CC(C2(C1(CCC3C2CC=C4C3(CCC(C4)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)COC(=O)C=CC7=CC(=C(C(=C7)OC)O)OC)O)O)O)C)C)O)O

Synonyms

3beta,14beta,15beta-trihydroxypregn-5-en-20-one-3-O-beta-D-(6-sinapoyl)glucopyranosyl(1-2)-beta-D-glucopyranoside
hancoside A

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Features of this compound and Analogous C21 Steroidal Glycosides

Compound Molecular Formula Source Plant Bioactivity Key Structural Differences References
This compound C₄₄H₆₂O₁₈ Cynanchum hancockianum Anti-endotoxin Unique glycosylation pattern (3 sugar units)
Cynatratoside A C₃₄H₅₄O₁₁ Cynanchum atratum Antitumor Shorter glycosidic chain (1 glucose unit)
Wilfoside C1N C₃₄H₅₆O₁₂ Cynanchum taiwanianum Anti-inflammatory Aglycone: Dehydrohirundigenin derivative
Chekiangensoside A C₄₁H₆₄O₁₄ Cynanchum chekiangense Immunomodulatory Additional rhamnose in glycosidic chain
Komaroside D C₃₉H₆₂O₁₃ Cynanchum wilfordii Antioxidant Furanose-containing aglycone

Key Findings:

Structural Diversity: Glycosylation Patterns: this compound has a trisaccharide moiety, whereas Cynatratoside A and Wilfoside C1N possess monosaccharide and disaccharide chains, respectively. This difference impacts solubility and receptor binding . Aglycone Modifications: this compound’s aglycone (hancogenin B) lacks the Δ⁵ double bond found in Cynatratoside A’s glaucogenin C, which may influence membrane permeability .

Pharmacological Variations :

  • Anti-endotoxin vs. Antitumor : this compound’s anti-endotoxin activity is distinct from Cynatratoside A’s antitumor effects, likely due to differences in glycosylation affecting molecular interactions with Toll-like receptors .
  • Species-Specific Bioactivity : Wilfoside C1N from C. taiwanianum shows anti-inflammatory effects, highlighting the role of plant species in diversifying bioactivity .

Source Plant Discrepancies: While most studies isolate this compound from C. hancockianum, one source () cites C. amplexicaule as its origin. This discrepancy may arise from taxonomic misclassification or regional variations in plant chemistry .

Research Implications and Limitations

  • Therapeutic Potential: this compound’s anti-endotoxin properties warrant further investigation in sepsis models, while analogs like Cynatratoside A could be optimized for oncology .
  • Structural Optimization: Modifying glycosidic chains (e.g., adding rhamnose as in Chekiangensoside A) may enhance bioavailability or target specificity .
  • Limitations : Comparative studies are hindered by incomplete structural data for some analogs (e.g., exact sugar configurations in Wilfosides) .

Q & A

Q. What are the validated methods for isolating Hancoside A from natural sources?

Q. How is the structural elucidation of this compound achieved?

Structural characterization involves:

  • Spectroscopic techniques : NMR (¹H, ¹³C, 2D-COSY) for sugar moiety and aglycone identification.
  • Mass spectrometry : HR-ESI-MS to confirm molecular formula (e.g., C₃₈H₆₂O₁₂).
  • Comparative analysis : Cross-referencing with published spectral databases to rule out misidentification .

Q. What in vitro models are commonly used to assess this compound’s bioactivity?

Standard models include:

  • Antioxidant assays : DPPH radical scavenging, FRAP.
  • Anti-inflammatory tests : COX-2 inhibition in RAW 264.7 macrophages.
  • Cytotoxicity screening : MTT assay on cancer cell lines (e.g., HepG2, MCF-7). Researchers must include positive controls (e.g., ascorbic acid for antioxidants) and validate results across ≥3 replicates .

Advanced Research Questions

Q. How can contradictory data on this compound’s mechanism of action be resolved?

Contradictions often arise from:

  • Cell line variability : Use isogenic cell lines to minimize genetic drift effects.
  • Dose-dependent effects : Conduct dose-response curves (e.g., 1–100 µM) to identify therapeutic windows.
  • Pathway analysis : Combine RNA sequencing and Western blotting to map signaling pathways (e.g., NF-κB, MAPK) . Recommended workflow: Replicate experiments in independent labs and perform meta-analyses of published data .

Q. What strategies optimize this compound’s stability in pharmacokinetic studies?

Stability challenges include pH sensitivity and enzymatic degradation. Solutions involve:

  • Formulation : Nanoencapsulation (e.g., liposomes) to enhance bioavailability.
  • Analytical adjustments : Use LC-MS/MS with stabilized mobile phases (e.g., 0.1% formic acid).
  • In vivo protocols : Administer with CYP450 inhibitors to reduce hepatic metabolism .

Q. How do researchers address low yields in this compound synthesis?

Semi-synthesis from abundant precursors (e.g., oleanolic acid) improves scalability. Key steps:

  • Glycosylation : Optimize reaction conditions (e.g., BF₃·Et₂O as a catalyst).
  • Protecting groups : Use acetyl or benzyl groups to direct regioselectivity.
  • Yield tracking : Monitor via HPLC and adjust stoichiometry iteratively .

Methodological and Ethical Considerations

Q. What are best practices for reporting this compound’s bioactivity data?

Follow the ARRIVE guidelines for preclinical studies:

  • Data transparency : Report IC₅₀ values with 95% confidence intervals.
  • Negative results : Publish non-significant findings to avoid publication bias.
  • Ethical compliance : Adhere to institutional protocols for animal studies (e.g., IACUC approval) .

Q. How to design a robust experimental framework for studying this compound’s synergistic effects?

Use factorial design to test combinations with other phytochemicals:

  • Dose matrix : Vary concentrations of this compound and co-compounds (e.g., curcumin).
  • Statistical analysis : Calculate combination indices (CI) via CompuSyn software.
  • Validation : Confirm synergy in ≥2 model organisms (e.g., zebrafish and mice) .

Data Interpretation and Reproducibility

Q. How to mitigate batch-to-batch variability in this compound isolates?

Implement quality control measures:

  • Standardized protocols : Document extraction parameters (e.g., temperature, solvent ratio).
  • Chemical fingerprinting : Use HPLC-DAD to compare batch chromatograms.
  • Collaborative validation : Share samples with external labs for independent verification .

Q. What statistical approaches are recommended for conflicting in vivo efficacy data?

Apply mixed-effects models to account for inter-subject variability. For example:

  • Random effects : Adjust for animal age/weight differences.
  • Sensitivity analysis : Exclude outliers and re-analyze data.
  • Meta-regression : Identify moderators (e.g., administration route) across studies .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Hancoside A
Reactant of Route 2
Hancoside A

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